2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide
Overview
Description
2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is significant in organic synthesis due to its stability, low toxicity, and high reactivity in various transformation processes .
Scientific Research Applications
2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of C-C bonds and in Suzuki coupling reactions.
Biology: Employed in the synthesis of enzyme inhibitors and specific ligand drugs.
Medicine: Investigated for its potential in treating tumors and microbial infections.
Industry: Utilized in the development of fluorescent probes and drug delivery systems
Future Directions
Phenylboronic acid compounds have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Therefore, the future directions of this compound could involve further exploration of these applications.
Mechanism of Action
Target of Action
It’s known that sulfonamide groups often target enzymes that are essential for the survival of certain organisms, and boronic acids and their derivatives have been used as enzyme inhibitors .
Mode of Action
It’s suggested that the negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Biochemical Pathways
It’s known that boronic acids and their derivatives can participate in various transformation processes, including the protection of diols, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
It’s known that boronic acid compounds can be used as enzyme inhibitors or specific ligand drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the compound is moisture sensitive and should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, boronic acid compounds, including this one, are often used as enzyme inhibitors or specific ligand drugs . They can inhibit enzymes involved in tumor growth and microbial infections, making them valuable in anticancer and antimicrobial therapies. The interactions typically involve the formation of reversible covalent bonds with the active sites of enzymes, leading to inhibition of their activity.
Cellular Effects
The effects of 2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic pathways by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. The changes in gene expression can result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach and interact with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide typically involves nucleophilic and amidation reactions. One common method includes the reaction of 2-methoxy-5-boronic acid pinacol ester with N-methylbenzenesulfonamide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of pinacol boronic esters and sulfonamide derivatives. The process is optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
Compared to similar compounds, 2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide is unique due to its combined borate and sulfonamide functionalities. This dual functionality enhances its reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(19-6)12(9-10)22(17,18)16-5/h7-9,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFINOJFRRPXJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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